molecular formula C16H22BrNO3 B062503 1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol CAS No. 163209-96-9

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol

Cat. No. B062503
CAS RN: 163209-96-9
M. Wt: 356.25 g/mol
InChI Key: ZXVYIHCSSJUVBB-UHFFFAOYSA-N
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Description

1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol is a chemical compound that has been gaining significant attention in the field of scientific research. It is a piperidine derivative that has been used in the synthesis of various drugs and has shown potential in treating various medical conditions.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Research on BODIPY-based materials, including similar structural analogs, has demonstrated their potential as active materials in OLED devices. The structural design and synthesis advancements of these materials offer promising applications in organic optoelectronics, showcasing their role in sensors, organic thin-film transistors, and organic photovoltaics. The exploration of BODIPY-based materials as ‘metal-free’ infrared emitters highlights the ongoing innovation in material science for electronic applications (Squeo & Pasini, 2020).

Pharmacology

A review on arylcycloalkylamines, including phenyl piperidines, emphasizes their pharmacophoric roles exemplified in antipsychotic agents. The study explores how arylalkyl substituents can enhance the potency and selectivity of agents at D2-like receptors, highlighting the importance of these structures in developing more effective pharmaceuticals (Sikazwe et al., 2009).

Antineoplastic Agents

The development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential antineoplastic agents showcases the significance of piperidine derivatives in cancer research. These compounds have demonstrated cytotoxic properties and tumor-selective toxicity, underscoring the potential of structurally related compounds in therapeutic applications (Hossain et al., 2020).

Photocatalysis

The review on (BiO)2CO3-based photocatalysts, including modifications and applications, highlights the role of structural engineering in enhancing photocatalytic performance. Although not directly related, this research underscores the importance of chemical modifications, which could be relevant for the functionalization of compounds like "1-Boc-4-(4-bromo-phenyl)-piperidin-4-ol" in various applications (Ni et al., 2016).

properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVYIHCSSJUVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593289
Record name tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163209-96-9
Record name tert-Butyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40593289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-bromo-4-iodobenzene (93.7 g, 331.21 mmol, 1.10 equiv) in tetrahydrofuran (800 mL) under nitrogen at −78° C. was added dropwise of a solution of butyllithium (150 mL, 2.43 M in THF, 1.05 equiv) during 30 min. The resulting solution was stirred for 2 h at −78° C. To this was then added a solution of tert-butyl 4-oxopiperidine-1-carboxylate (60 g, 301.13 mmol, 1.00 equiv) in tetrahydrofuran (800 mL) dropwise with stirring at −78° C. during 30 min. After stirring for 1 h at −78° C., reaction was carefully quenched with 350 mL of H2O. The resulting mixture was extracted with 2×400 mL of ethyl acetate and the combined organic layers were dried (Na2SO4) and concentrated under reduced pressure. The residue was purified using silica gel column chromatography with ethyl acetate/petroleum ether (1:200-1:10) as eluent to yield 91 g (85%) of the title compound as a yellow oil.
Quantity
93.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Yield
85%

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